1,(N2)-Ethenoguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,(N2)-Ethenoguanine is a heterocyclic compound that belongs to the class of imidazopurines It is characterized by a fused ring structure consisting of an imidazole ring and a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,(N2)-Ethenoguanine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopurine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1,(N2)-Ethenoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopurines, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1,(N2)-Ethenoguanine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Research explores its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,(N2)-Ethenoguanine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]quinoxalines
- Imidazo[1,2-a]thiazines
Uniqueness
1,(N2)-Ethenoguanine is unique due to its specific ring structure and the presence of both imidazole and purine moieties. This duality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
56287-13-9 |
---|---|
Molecular Formula |
C7H5N5O |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
1,4-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C7H5N5O/c13-6-4-5(10-3-9-4)11-7-8-1-2-12(6)7/h1-3H,(H,8,11)(H,9,10) |
InChI Key |
JAQUADIPBIOFCE-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=O)C3=C(NC2=N1)N=CN3 |
Canonical SMILES |
C1=CN2C(=O)C3=C(NC2=N1)N=CN3 |
Key on ui other cas no. |
56287-13-9 |
Synonyms |
1,(N2)-ethenoguanine 1,N2-epsilonG nucleobase |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.